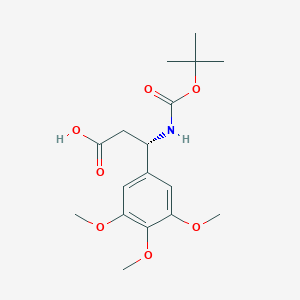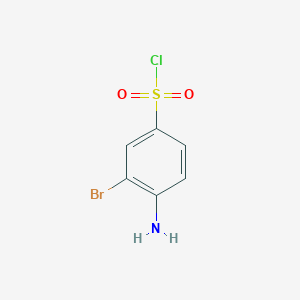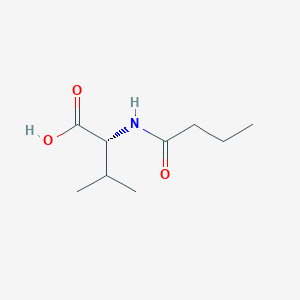
(R)-2-Butyramido-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-butanamido-3-methylbutanoic acid is a chiral amino acid derivative This compound is notable for its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-butanamido-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid derivatives and amines.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through the reaction of a butanoic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Stereoselective Synthesis: Ensuring the correct stereochemistry (2R) is crucial. This can be achieved through chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-butanamido-3-methylbutanoic acid may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification: Techniques such as crystallization, chromatography, or distillation to isolate the desired product with high purity.
Quality Control: Rigorous testing to ensure the correct stereochemistry and absence of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-butanamido-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Conditions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
(2R)-2-butanamido-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R)-2-butanamido-3-methylbutanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways: It can be involved in metabolic pathways, potentially affecting the synthesis or degradation of other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-butanamido-3-methylbutanoic acid: The enantiomer of the compound, which may have different biological activities.
N-acetyl-L-leucine: Another amino acid derivative with similar structural features but different functional properties.
L-valine: A branched-chain amino acid with a similar backbone but lacking the amide group.
Uniqueness
(2R)-2-butanamido-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both an amide and a methyl-substituted butanoic acid group. This combination of features makes it particularly interesting for applications requiring chiral specificity and functional versatility.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2R)-2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
XFBGKIUQJKBFIO-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC(=O)N[C@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


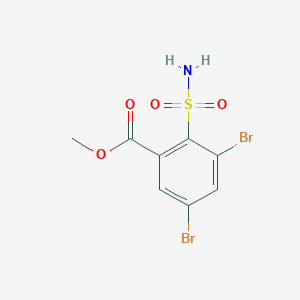
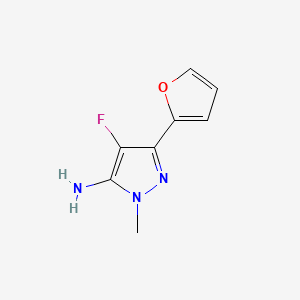

![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
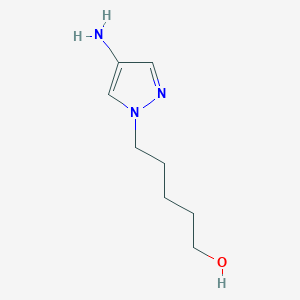
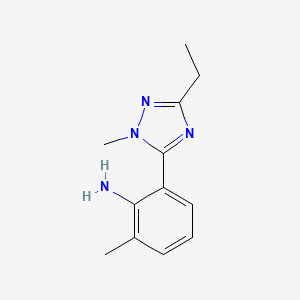
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
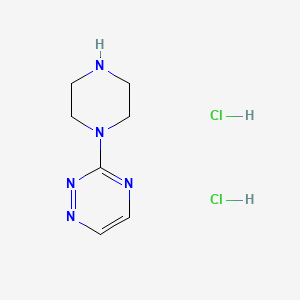
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
